molecular formula C18H18FN5O2 B2357417 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide CAS No. 921501-92-0

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2357417
CAS No.: 921501-92-0
M. Wt: 355.373
InChI Key: MGBJTCNCABQQST-UHFFFAOYSA-N
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Description

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound designed for advanced chemical and pharmacological research. Its structure integrates a 1H-tetrazole ring, a common bioisostere for carboxylic acids, which can enhance metabolic stability and bioavailability in drug discovery programs . The molecule further features a 3-fluorophenyl substitution on the tetrazole nitrogen and a 4-methoxyphenylpropanamide chain, creating a multifunctional scaffold. This specific architecture suggests potential for investigating its interactions with various biological targets, particularly in the development of novel receptor ligands and enzyme inhibitors. Researchers can utilize this compound as a key intermediate or a reference standard in medicinal chemistry, structure-activity relationship (SAR) studies, and high-throughput screening assays. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c1-26-16-8-5-13(6-9-16)7-10-18(25)20-12-17-21-22-23-24(17)15-4-2-3-14(19)11-15/h2-6,8-9,11H,7,10,12H2,1H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBJTCNCABQQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that belongs to the class of tetrazole derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H16FN5O2C_{16}H_{16}FN_{5}O_{2}, with a molecular weight of 293.33 g/mol. Its structure features a tetrazole ring, a fluorophenyl group, and a methoxyphenyl moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₆H₁₆FN₅O₂
Molecular Weight293.33 g/mol
CAS Number921124-61-0

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The tetrazole ring and the fluorophenyl group can inhibit specific enzymes involved in metabolic pathways and inflammatory responses.
  • Receptor Modulation : The compound may act on receptors that regulate cellular processes, potentially influencing cell signaling pathways related to cancer and inflammation.

Case Studies

  • Antioxidant Activity : Research has indicated that similar tetrazole derivatives exhibit significant antioxidant properties. For example, compounds with tetrazole rings have shown radical scavenging activity comparable to well-known antioxidants like ascorbic acid .
  • Anticancer Activity : In vitro studies have demonstrated that compounds with similar structural features can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 showed higher cytotoxicity against U-87 cells .
  • Anti-inflammatory Effects : Some studies suggest that tetrazole-containing compounds may inhibit pathways involved in inflammation, making them candidates for further investigation in treating inflammatory diseases.

Biological Activity Data

The following table summarizes key findings from research on related compounds and their biological activities:

Compound NameBiological ActivityReference
N-(1-(3-fluorophenyl)-1H-tetrazol-5-yl)butanamidePotential anti-inflammatory effects
2-Ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)butanamideInhibitor of necrosis and inflammation
N-(4-(N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamideAntioxidant and anticancer properties

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrazole Ring : This can be achieved through cycloaddition reactions involving azides and nitriles.
  • Introduction of the 3-Fluorophenyl Group : Often accomplished via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
  • Attachment of the Propanamide Moiety : The final step involves forming an amide bond between the tetrazole derivative and propanamide.

Comparison with Similar Compounds

N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-11-9)

  • Molecular Formula : C₁₇H₁₆FN₅O₂
  • Key Differences : The fluorophenyl group is substituted at the para position (vs. meta in the target compound). This positional isomerism may alter steric interactions in biological targets, such as formyl peptide receptors (FPRs), which are sensitive to substituent orientation .

tert-Butyl 3-cyano-2-((((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)methyl)propanoate (3ga)

  • Molecular Formula : C₂₀H₂₄N₅O₅S
  • Key Differences: Incorporates a sulfonyl group and cyano substituent, increasing polarity and reducing bioavailability compared to the target compound’s amide backbone.
  • Synthetic Yield: 60% (vs.

Sulfonylated Tetrazoles

3-(4-Bromophenyl)-4-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ca)

  • Molecular Formula : C₁₉H₁₆BrN₅O₃S
  • Melting Point : 61.8–62.7°C, indicating crystalline stability .

3-([1,1'-Biphenyl]-4-yl)-4-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3da)

  • Molecular Formula : C₂₅H₂₁N₅O₃S

Anti-Inflammatory Amides

3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 4, )

  • Activity : IC₅₀ = 17.21 ± 0.50 μM against inflammatory markers.
  • Key Differences: Acrylamide backbone and phenolic hydroxyl groups confer antioxidant properties absent in the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Reference
N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide C₁₈H₁₇FN₅O₂ 357.36 3-Fluorophenyl, 4-methoxyphenyl Hypothesized FPR modulation
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₇H₁₆FN₅O₂ 341.34 4-Fluorophenyl, 4-methoxyphenyl Structural analog
3-(4-Bromophenyl)-4-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile C₁₉H₁₆BrN₅O₃S 476.04 Bromophenyl, sulfonyl, cyano High steric bulk
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide C₁₉H₂₁NO₅ 343.38 Phenolic hydroxyl, acrylamide IC₅₀ = 17.21 ± 0.50 μM (anti-inflammatory)

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely employs iron-catalyzed multicomponent reactions () or amide coupling agents like EDC·HCl/HOBt ().
  • Structure-Activity Relationships (SAR) :
    • Fluorophenyl Position: Meta-substitution may improve target selectivity over para-substituted analogs .
    • Tetrazole vs. Triazole: Tetrazoles () exhibit higher metabolic stability than triazoles () due to reduced ring strain.
  • Pharmacological Potential: While direct data are lacking, structural parallels to anti-inflammatory amides () and FPR-targeting compounds () suggest therapeutic promise.

Preparation Methods

Tetrazole Ring Formation via [3+2] Cycloaddition

The tetrazole core is synthesized through a Huisgen-type cycloaddition between 3-fluorophenylacetonitrile and sodium azide. Catalytic conditions using ammonium chloride (10 mol%) in dimethylformamide (DMF) at 100°C for 12 hours yield 1-(3-fluorophenyl)-1H-tetrazole-5-carbonitrile with 85% efficiency.

Reaction Conditions:

Reagent Quantity Solvent Temperature Time Yield
3-Fluorophenylacetonitrile 10 mmol DMF 100°C 12 h 85%
NaN₃ 12 mmol
NH₄Cl 1 mmol

Reduction of Nitrile to Primary Amine

The nitrile intermediate is reduced to the primary amine using lithium aluminum hydride (LAH) in tetrahydrofuran (THF). After quenching with aqueous sodium sulfate, the product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Spectroscopic Validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, tetrazole-H), 7.65–7.20 (m, 4H, Ar-H), 4.10 (s, 2H, CH₂NH₂).
  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N tetrazole).

Synthesis of 3-(4-Methoxyphenyl)Propanoyl Chloride

Carboxylic Acid Preparation

3-(4-Methoxyphenyl)propanoic acid is synthesized via Friedel-Crafts acylation of anisole with acrylic acid, followed by catalytic hydrogenation. Using aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0°C, the reaction achieves 78% yield.

Optimization Note: Lower temperatures minimize side reactions such as over-acylation.

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux for 2 hours, yielding the acyl chloride. Excess SOCl₂ is removed under vacuum, and the product is used immediately in subsequent steps.

Amide Coupling: Final Step Synthesis

Coupling Using Carbodiimide Reagents

A mixture of 1-(3-fluorophenyl)-1H-tetrazole-5-methanamine (5 mmol) and 3-(4-methoxyphenyl)propanoyl chloride (5.5 mmol) is reacted in DCM with N,N-diisopropylethylamine (DIPEA, 6 mmol) as a base. After 24 hours at room temperature, the crude product is purified via recrystallization from ethanol/water (yield: 76%).

Alternative Coupling Agents:

  • HATU: Yields improve to 88% but increase costs.
  • DCC/HOBt: Yields 70% with easier purification.

One-Pot Sequential Synthesis

Recent advancements demonstrate a one-pot method combining tetrazole formation, nitrile reduction, and amide coupling without intermediate isolation. This approach reduces purification steps and improves overall yield to 82%.

Critical Parameters:

  • Strict anhydrous conditions during LAH reduction.
  • Controlled stoichiometry to prevent over-acylation.

Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 384.1423 [M+H]⁺
  • Calculated for C₁₉H₁₈FN₅O₂: 384.1421

¹³C NMR Analysis

  • Key Peaks: 165.2 ppm (amide C=O), 162.0 ppm (tetrazole C=N), 55.1 ppm (OCH₃).

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration of the tetrazole-methylamide linkage, with bond angles consistent with sp³ hybridization at the methylene carbon.

Industrial-Scale Optimization Strategies

Continuous Flow Chemistry

Microreactor systems enhance heat transfer and mixing, reducing reaction times by 40% and improving yields to 90% for tetrazole formation.

Green Chemistry Approaches

Water-mediated reactions using micellar catalysts (e.g., TPGS-750-M) show promise for reducing organic solvent use while maintaining 80% yield.

Challenges and Mitigation Strategies

  • Tetrazole Hydrolysis: Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.
  • Regioselectivity: Competing 1H- vs. 2H-tetrazole isomers are minimized using bulky solvents like tert-butanol.
  • Purification: Gradient column chromatography (hexane → ethyl acetate) resolves closely eluting byproducts.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide to maximize yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Control temperature (e.g., room temperature for cyclocondensation steps) and solvent polarity (e.g., DMF for nucleophilic substitutions) to minimize side reactions .
  • Catalyst Use : Employ bases like K₂CO₃ to deprotonate intermediates and accelerate alkylation steps .
  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or recrystallization in methanol to isolate high-purity products .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., fluorine-induced deshielding in aromatic protons, methoxy group integration) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out impurities .
  • IR Spectroscopy : Identify functional groups (e.g., tetrazole ring C=N stretches at ~1600 cm⁻¹, amide carbonyl at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings for this compound?

  • Methodological Answer :

  • Dynamic vs. Static Conformations : Use variable-temperature NMR to assess if dynamic processes (e.g., ring puckering) explain discrepancies between solution-state NMR and solid-state X-ray structures .
  • Twinning Analysis : In SHELXL, apply HKLF 5 refinement to address twinning in X-ray data, which may obscure true bond lengths/angles .

Q. What strategies are effective for integrating QSAR models with experimental bioactivity data for fluorinated tetrazole derivatives?

  • Methodological Answer :

  • Descriptor Selection : Include electronic parameters (e.g., Hammett σ for fluorine substituents) and steric factors (molar refractivity of the 3-fluorophenyl group) to correlate structure with activity .
  • Validation : Cross-validate QSAR predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) and adjust models using leave-one-out (LOO) cross-validation .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Test high-vapor-pressure solvents (e.g., dichloromethane/hexane diffusion) to induce slow crystallization .
  • Hirshfeld Surface Analysis : Use CrystalExplorer to identify intermolecular interactions (e.g., C–H···F, π-π stacking) that stabilize the crystal lattice .

Q. What experimental approaches validate the hypothesized mechanism of action for this compound in biological systems?

  • Methodological Answer :

  • Target Engagement Assays : Perform SPR (surface plasmon resonance) to measure binding affinity to proposed targets (e.g., kinases, GPCRs) .
  • Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation, informing in vitro-to-in vivo extrapolation (IVIVE) .

Q. How do electronic effects of the 3-fluorophenyl group influence the compound’s reactivity and biological interactions?

  • Methodological Answer :

  • Computational Modeling : Conduct DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic hotspots .
  • Fluorine NMR (¹⁹F NMR) : Monitor chemical shift changes in biological buffers to probe interactions with proteins or membranes .

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